molecular formula C10H8O B14409095 1a,7a-Dihydronaphtho[2,3-b]oxirene CAS No. 84849-76-3

1a,7a-Dihydronaphtho[2,3-b]oxirene

Cat. No.: B14409095
CAS No.: 84849-76-3
M. Wt: 144.17 g/mol
InChI Key: MJPWFYCDXKSMGQ-UHFFFAOYSA-N
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Description

1a,7a-Dihydronaphtho[2,3-b]oxirene is a chemical compound with the molecular formula C10H6O3. It is known for its unique structure, which includes a fused naphthalene and oxirene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1a,7a-Dihydronaphtho[2,3-b]oxirene can be synthesized through several methods. One common approach involves the cyclization of naphthalene derivatives under specific conditions. For instance, the reaction of naphthalene-2,3-dicarboxylic anhydride with a suitable reagent can yield the desired compound .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves standard organic synthesis techniques. These methods may include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1a,7a-Dihydronaphtho[2,3-b]oxirene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

1a,7a-Dihydronaphtho[2,3-b]oxirene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Research explores its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studies investigate its role in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1a,7a-Dihydronaphtho[2,3-b]oxirene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

  • 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
  • 3,6-Dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3’-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one

Uniqueness: this compound stands out due to its specific ring structure and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

84849-76-3

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

1a,7a-dihydronaphtho[2,3-b]oxirene

InChI

InChI=1S/C10H8O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h1-6,9-10H

InChI Key

MJPWFYCDXKSMGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3C(O3)C=C2C=C1

Origin of Product

United States

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